molecular formula C8H14N4O B11730343 3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide

3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11730343
M. Wt: 182.22 g/mol
InChI Key: CSASURKMVWZWCF-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide is an organic compound with the molecular formula C8H14N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including sildenafil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 3-Amino-1-methyl-1H-pyrazole with propylamine under specific conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as chloroform, ethyl acetate, or methanol .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and specific reaction vessels can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, such as sildenafil, which is used to treat erectile dysfunction.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in the synthesis of sildenafil, it acts as a key intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include various enzymatic reactions that facilitate the conversion of this compound into its final form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of sildenafil highlights its importance in pharmaceutical chemistry .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-amino-1-methyl-N-propylpyrazole-4-carboxamide

InChI

InChI=1S/C8H14N4O/c1-3-4-10-8(13)6-5-12(2)11-7(6)9/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13)

InChI Key

CSASURKMVWZWCF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN(N=C1N)C

Origin of Product

United States

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